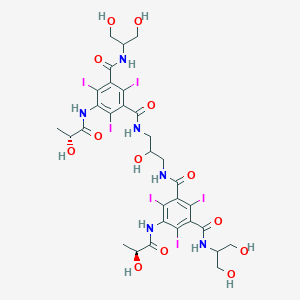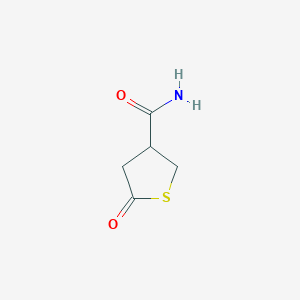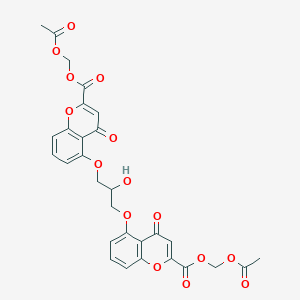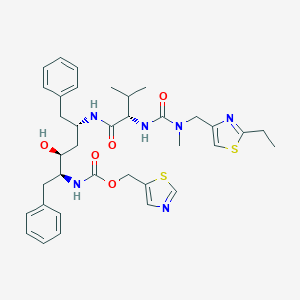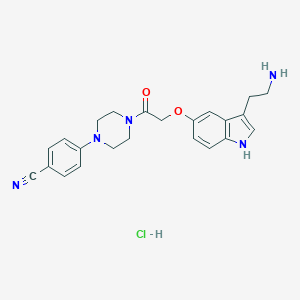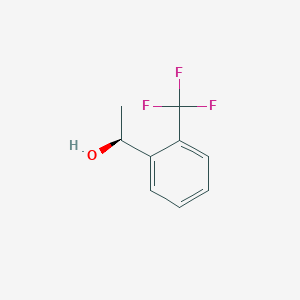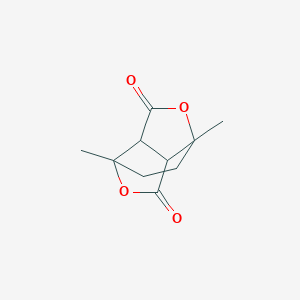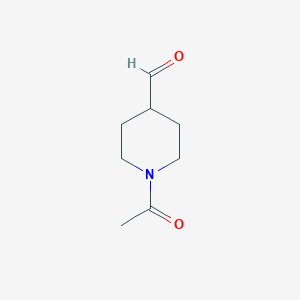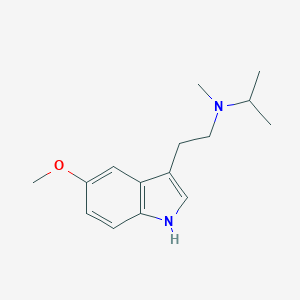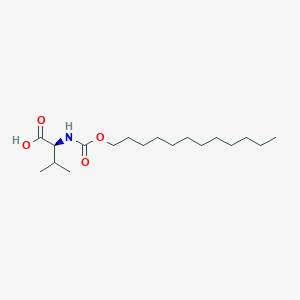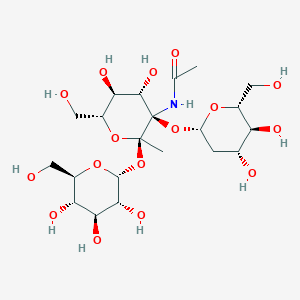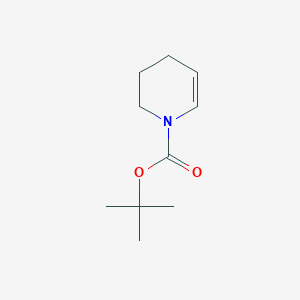
1-N-Boc-3,4-dihydro-2H-pyridine
カタログ番号 B137804
CAS番号:
131667-57-7
分子量: 183.25 g/mol
InChIキー: VIBQTJLMJANION-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-Boc-3,4-dihydro-2H-pyridine is a white crystalline solid . It is stable at room temperature . It is used for proteomics research .
Synthesis Analysis
1-N-Boc-3,4-dihydro-2H-pyridine can be synthesized from N-Boc-2-piperidone .Molecular Structure Analysis
The molecular formula of 1-N-Boc-3,4-dihydro-2H-pyridine is C10H17NO2 . Its molecular weight is 183.247 .Chemical Reactions Analysis
1-N-Boc-3,4-dihydro-2H-pyridine is an organic compound that can participate in various chemical reactions .Physical And Chemical Properties Analysis
1-N-Boc-3,4-dihydro-2H-pyridine has a boiling point of 254 °C . Its density is 0.988 g/mL at 25 °C . The refractive index is n20/D 1.477 . It has good solubility in some organic solvents such as dichloromethane and ethanol .科学的研究の応用
- “1-N-Boc-3,4-dihydro-2H-pyridine” is a chemical compound used in synthetic chemistry .
- It is a privileged structure due to its biological activity and its importance as a synthetic precursor of a variety of compounds with marked biological activity .
- The compound is used in the synthesis of other relevant structures .
- The synthesis of this compound involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in synthetic chemistry include the creation of a variety of compounds with marked biological activity .
- “1-N-Boc-3,4-dihydro-2H-pyridine” is also used in medicinal chemistry .
- The compound and its derivatives have shown potential in medicinal chemistry due to their biological activities .
- The compound is used as a building block in the synthesis of other compounds with biological activity .
- The synthesis involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in medicinal chemistry include the creation of a variety of compounds with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .
Synthetic Chemistry
Medicinal Chemistry
- This compound is used in the synthesis of pharmaceuticals .
- It can be used as a building block in the synthesis of drugs .
- The methods of application involve various synthetic routes, including multicomponent reactions .
- The outcomes include the creation of various pharmaceutical compounds .
Pharmaceutical Synthesis
Material Science
- This compound is used in organic synthesis .
- It can be used as a building block in the synthesis of various organic compounds .
- The methods of application involve various synthetic routes, including multicomponent reactions .
- The outcomes include the creation of various organic compounds .
Organic Synthesis
Chemical Research
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBQTJLMJANION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440316 |
Source


|
| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3,4-dihydro-2H-pyridine | |
CAS RN |
131667-57-7 |
Source


|
| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Iofratol
141660-63-1
(2S,3S)-2-amino-3-ethoxybutanoic acid
131234-99-6
5-Oxothiolane-3-carboxamide
140914-48-3
Dextromepromazine
2622-31-3

